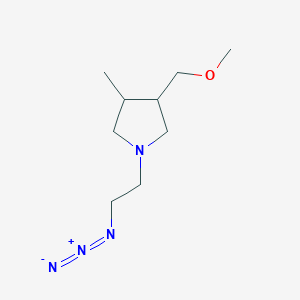
1-(2-Azidoethyl)-3-(methoxymethyl)-4-methylpyrrolidine
Descripción general
Descripción
1-(2-Azidoethyl)-3-(methoxymethyl)-4-methylpyrrolidine, also known as AEMP, is an organic compound with a variety of applications in scientific research. AEMP is a nitrogen-containing heterocyclic compound that can be synthesized from the reaction of 2-azidoethanol and 3-methoxymethylpyrrolidine. The compound is widely used in a variety of scientific research applications, such as biochemical and physiological studies, due to its unique properties.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
Neuroleptic Activity
The compound has been used in the synthesis of benzamides with potential neuroleptic (antipsychotic) activity. A study found that certain benzamides of 1-benzyl-3-aminopyrrolidine were more active than corresponding linear benzamides, indicating potential for treating psychosis (Iwanami et al., 1981).
Key Intermediate in Antitumor Compounds
It serves as a key intermediate in the chemoenzymatic synthesis of compounds like AG-7352, a new quinolone antitumor agent. The synthesis involved preparation of 3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine starting from diallylamine (Kamal et al., 2004).
Synthesis of 3-Amino-2-methylpyrrolidines
This compound has been used in novel protocols to synthesize 3-amino-2-methylpyrrolidines, which were then applied in the formal synthesis of the antipsychotic drug emonapride (D’hooghe et al., 2009).
Synthesis of Analgesic Agents
- Nonnarcotic Analgesic Agents: The compound has been utilized in synthesizing 1-aryl-3-azabicyclo[3.1.0]hexanes, which showed promising results as nonnarcotic analgesic agents in preclinical studies (Epstein et al., 1981).
Chemical Synthesis and Material Science Applications
Cycloaddition Reactions
It has been instrumental in [3+2] dipolar cycloaddition reactions under continuous flow conditions, demonstrating its utility in the synthesis of N-benzylpyrrolidine derivatives (Grafton et al., 2010).
Synthesis of Penicillin
The compound was used in a new synthesis route for penicillin, showcasing its importance in the development of antibiotics (Bachi & Breiman, 1980).
Other Applications
Synthesis of Thiazolidines
It played a role in the [2 + 3]-cycloaddition of azomethine ylides with thiocarbonyl compounds to synthesize 3-benzyl-1,3-thiazolidines, important in medicinal chemistry (Gebert et al., 2003).
Enantioselective Synthesis
It has been utilized in Lewis acid-Lewis acid heterobimetallic cooperative catalysis for enantioselective aza-Michael reactions, important in asymmetric synthesis (Yamagiwa et al., 2005).
Propiedades
IUPAC Name |
1-(2-azidoethyl)-3-(methoxymethyl)-4-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O/c1-8-5-13(4-3-11-12-10)6-9(8)7-14-2/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBUHSDXMVDENW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1COC)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Azidoethyl)-3-(methoxymethyl)-4-methylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(Benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylic acid](/img/structure/B1480954.png)
![1-Cyclopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480955.png)









![2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480973.png)
